molecular formula C17H24N2O14 B1225971 Staphyloferrin A CAS No. 127902-98-1

Staphyloferrin A

Cat. No. B1225971
M. Wt: 480.4 g/mol
InChI Key: VJSIXUQLTJCRCS-UHFFFAOYSA-N
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Description

Staphyloferrin A is a natural product found in Staphylococcus hyicus with data available.

Scientific Research Applications

Chemical Synthesis and Biological Activity Staphyloferrin A, a siderophore utilized by Staphylococcus bacteria, plays a crucial role in ferric iron retrieval. Its chemical synthesis, achieved with a 79% yield through solid-phase peptide synthesis (SPPS), has paved the way for its application in the detection of Staphylococcus aureus. The synthetic staphyloferrin A has been biologically validated by demonstrating its capacity for capture and uptake by live S. aureus cells (Pandey, Jarvis, & Low, 2014).

Structural Elucidation and Function The unique structure of staphyloferrin A, identified as N2,N5-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine, consists of one ornithine and two citric acid residues linked by amide bonds. This novel siderophore structure, with its citric acid components providing tridentate pendant ligands, enables octahedral metal chelation. The active transport of ferric staphyloferrin A by S. hyicus, following Michaelis-Menten kinetics, underscores its significance in iron transport mechanisms. The production of staphyloferrin A, highly iron-dependent, is further stimulated by the supplementation of D- or L-ornithine, indicating ornithine's role in its biosynthesis (Konetschny-Rapp, Jung, Meiwes, & Zähner, 1990).

Genetic and Molecular Insights Research has delved into the genetic underpinnings of staphyloferrin A production, pinpointing a specific gene cluster in Staphylococcus aureus responsible for its synthesis. The ability to express this cluster in Escherichia coli, conferring the ability to synthesize staphyloferrin A, highlights the potential of genetic manipulation in understanding and utilizing this siderophore. The reconstitution of staphyloferrin A biosynthesis in vitro, through the expression and purification of key enzymes, adds another layer to our understanding of its production mechanisms (Cotton, Tao, & Balibar, 2009).

properties

CAS RN

127902-98-1

Product Name

Staphyloferrin A

Molecular Formula

C17H24N2O14

Molecular Weight

480.4 g/mol

IUPAC Name

2-[2-[[4-carboxy-4-[(3,4-dicarboxy-3-hydroxybutanoyl)amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

VJSIXUQLTJCRCS-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

synonyms

N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine
staphyloferrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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